Cas no 161513-47-9 ((S)-N-Boc-2,3-epoxypropylamine)

(S)-N-Boc-2,3-epoxypropylamine 化学的及び物理的性質
名前と識別子
-
- Carbamic acid,N-[(2S)-2-oxiranylmethyl]-, 1,1-dimethylethyl ester
- (S)-1-(TERT-BUTOXYCARBONYL)-2,3-OXIRANYLMETHYLAMINE
- (S)-1-BOC-2,3-OXIRANYLAMINE
- (S)-N-Boc-2,3-epoxypropylamine
- (OXIRANYLMETHYL)-,1,1-DIMETHYLETHY
- (S)-(oxiran-2-ylmethyl)-tert-butyloxycarbonyl-amine
- (S)-{[(tert-butoxycarbonyl)amino]methyl}oxirane
- (S)-1-(t-Butoxycarbonyl)-2,3-oxiranylamine
- [(2S)-oxiranylmethyl]carbamic acid 1,1-dimethylethyl ester
- 2-(((S)-oxirane-2-yl)methylamino)tert-butyloxycarbonyl
- T-BUTYL (S)-(OXIRANYLMETHYL)CARBAMATE
- tert-Butyl (2S)-N-(2-oxiranylmethyl)carbamate
- tert-butyloxiran-2-ylmethylcarbamate
- -Butyl (S)-(Oxiranylmethyl)carbamate
- (S)-tert-Butyl(oxiran-2-ylmethyl)carbamate
- (S)-1-(tert-Butoxycarbonyl)-2,3-oxiranylamine
- Carbamic Acid, [(2s)-Oxiranylme
- tert-butyl N-[(2S)-oxiran-2-ylmethyl]carbamate
- (s)-tert-butyl oxiran-2-ylmethylcarbamate
- AKOS028109283
- SCHEMBL2750096
- ZBBGKXNNTNBRBH-LURJTMIESA-N
- DTXSID701218168
- EN300-1879354
- (S)-N-Boc-2,3-epoxypropylamine, 97%
- J-200125
- D85839
- Carbamic acid, N-[(2S)-2-oxiranylmethyl]-, 1,1-dimethylethyl ester
- (S)-1-(t-Butoxycarbonyl)-2,3-oxiranylmethylamine
- (S)-oxiranylmethyl-carbamic acid tert-butyl ester
- tert-butyl N-[[(2S)-oxiran-2-yl]methyl]carbamate
- tert-butyl N-{[(2S)-oxiran-2-yl]methyl}carbamate
- AS-72044
- tert-butyl (2S)-oxiran-2-ylmethylcarbamate
- 1,1-Dimethylethyl N-[(2S)-2-oxiranylmethyl]carbamate
- tert-Butyl (S)-(oxiran-2-ylmethyl)carbamate
- tert-butyl (2S)oxiranylmethylcarbamate
- starbld0018309
- CS-0132706
- 161513-47-9
- Carbamic acid, [(2S)-oxiranylmethyl]-, 1,1-dimethylethyl ester
- 96.0%(GC)
- (S)-2-[(Boc-amino)methyl]oxirane
-
- MDL: MFCD06200796
- インチ: InChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m0/s1
- InChIKey: ZBBGKXNNTNBRBH-LURJTMIESA-N
- ほほえんだ: CC(C)(OC(NC[C@H]1CO1)=O)C
計算された属性
- せいみつぶんしりょう: 173.10500
- どういたいしつりょう: 173.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 537
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 3.2
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 106
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.081
- ゆうかいてん: 48-50 °C
- ふってん: 262.9°Cat760mmHg
- フラッシュポイント: 112.8°C
- 屈折率: 1.462
- PSA: 50.86000
- LogP: 1.30080
- ようかいせい: 未確定
(S)-N-Boc-2,3-epoxypropylamine セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302-H319
- 警告文: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22
-
危険物標識:
- リスク用語:R22
(S)-N-Boc-2,3-epoxypropylamine 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
(S)-N-Boc-2,3-epoxypropylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A573740-100mg |
(S)-1-(tert-butoxycarbonyl)-2,3-oxiranylmethylamine |
161513-47-9 | 95% | 100mg |
$27.0 | 2025-02-25 | |
TRC | B649415-100mg |
(S)-N-Boc-2,3-epoxypropylamine |
161513-47-9 | 100mg |
$ 110.00 | 2023-04-18 | ||
eNovation Chemicals LLC | Y1215069-5g |
(S)-1-(tert-butoxycarbonyl)-2,3-oxiranylmethylamine |
161513-47-9 | 95% | 5g |
$760 | 2024-06-03 | |
TRC | B649415-50mg |
(S)-N-Boc-2,3-epoxypropylamine |
161513-47-9 | 50mg |
$ 75.00 | 2023-04-18 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY1020-5g |
(S)-tert-butyl oxiran-2-ylmethylcarbamate |
161513-47-9 | 95% | 5g |
$1290 | 2023-09-07 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 672033-1G |
(S)-N-Boc-2,3-epoxypropylamine |
161513-47-9 | 1g |
¥3796.56 | 2023-11-30 | ||
eNovation Chemicals LLC | D409830-1g |
(S)-1-(t-Butoxycarbonyl)-2,3-oxiranylamine |
161513-47-9 | 95%+ | 1g |
$410 | 2024-08-03 | |
SHENG KE LU SI SHENG WU JI SHU | sc-229268-250 mg |
(S)-N-Boc-2,3-epoxypropylamine, |
161513-47-9 | 250MG |
¥474.00 | 2023-07-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1203346-1g |
tert-Butyl (S)-(oxiran-2-ylmethyl)carbamate |
161513-47-9 | 98% | 1g |
¥2361 | 2023-04-15 | |
Chemenu | CM535809-1g |
tert-Butyl (S)-(oxiran-2-ylmethyl)carbamate |
161513-47-9 | 95%+ | 1g |
$288 | 2023-03-07 |
(S)-N-Boc-2,3-epoxypropylamine 関連文献
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
(S)-N-Boc-2,3-epoxypropylamineに関する追加情報
Introduction to (S)-N-Boc-2,3-epoxypropylamine and Its Significance in Modern Chemical Biology
Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology. Among these, (S)-N-Boc-2,3-epoxypropylamine stands out as a compound of considerable interest due to its unique structural properties and potential applications. This compound, identified by the CAS number 161513-47-9, has garnered attention in recent years for its utility in the synthesis of chiral auxiliaries and ligands, which are essential in asymmetric catalysis and drug development.
The molecular structure of (S)-N-Boc-2,3-epoxypropylamine consists of an epoxy group attached to a propylamine backbone, with the (S) configuration indicating a specific stereochemical arrangement. This configuration is crucial for its biological activity, particularly in the context of enzyme inhibition and substrate recognition. The Boc (tert-butoxycarbonyl) group at the nitrogen atom provides stability to the compound, making it suitable for various synthetic transformations without premature degradation.
In recent years, significant research has been directed towards understanding the role of epoxy-containing compounds in medicinal chemistry. The epoxy group in (S)-N-Boc-2,3-epoxypropylamine allows for facile ring-opening reactions with nucleophiles, which can be exploited to introduce diverse functional groups into the molecule. This property makes it an invaluable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
One of the most compelling applications of (S)-N-Boc-2,3-epoxypropylamine is in the field of asymmetric synthesis. Chiral auxiliaries derived from this compound have been used to facilitate enantioselective reactions, enabling the production of enantiomerically pure compounds with high stereochemical fidelity. This is particularly important in drug development, where the biological activity of a molecule is often highly dependent on its stereochemistry.
The compound's utility extends beyond synthetic chemistry; it has also been explored in biocatalysis. Researchers have leveraged the epoxy group's reactivity to develop novel biocatalytic systems that mimic enzymatic processes. These systems have shown promise in converting non-natural substrates into valuable products, thereby expanding the scope of biocatalytic applications.
Recent advancements in computational chemistry have further enhanced our understanding of (S)-N-Boc-2,3-epoxypropylamine. Molecular modeling studies have revealed insights into its interaction with biological targets, providing a foundation for rational drug design. These studies have highlighted the compound's potential as a scaffold for developing new therapeutic agents.
The synthesis of (S)-N-Boc-2,3-epoxypropylamine has also seen significant improvements over the years. Modern synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These advancements have made it more accessible for researchers to incorporate this compound into their studies.
In conclusion, (S)-N-Boc-2,3-epoxypropylamine (CAS no. 161513-47-9) is a versatile and important compound with wide-ranging applications in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and biologists alike. As research continues to uncover new applications for this compound, its significance is likely to grow even further.
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